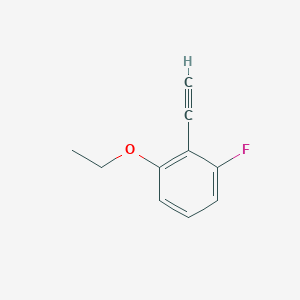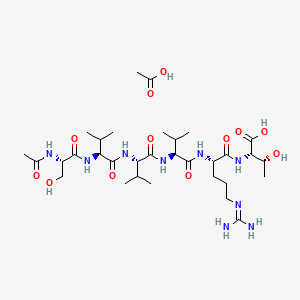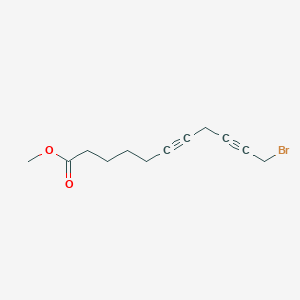
Methyl 11-bromoundeca-6,9-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-bromoundeca-6,9-diynoate is an organic compound with the molecular formula C12H15BrO2 It is characterized by the presence of a bromine atom and two triple bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-bromoundeca-6,9-diynoate typically involves the bromination of an appropriate precursor. One common method involves the reaction of 11-hydroxyundeca-6,9-diynyl acetate with phosphorus tribromide in anhydrous ether. The reaction is carried out at room temperature for 12 hours under an inert atmosphere, followed by cooling and aqueous workup .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-bromoundeca-6,9-diynoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The triple bonds can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The triple bonds can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the triple bonds.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Coupling: Products include biaryl or diaryl compounds.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Aplicaciones Científicas De Investigación
Methyl 11-bromoundeca-6,9-diynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 11-bromoundeca-6,9-diynoate involves its reactivity due to the presence of the bromine atom and triple bonds. The bromine atom can participate in nucleophilic substitution reactions, while the triple bonds can undergo addition and coupling reactions. These reactive sites make it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 11-bromoundecanoate: Similar structure but lacks the triple bonds.
11-Bromoundeca-6,9-diynyl acetate: Similar structure but with an acetate group instead of a methyl ester.
Uniqueness
Methyl 11-bromoundeca-6,9-diynoate is unique due to the presence of both a bromine atom and two triple bonds, which confer distinct reactivity patterns compared to similar compounds. This makes it particularly useful in synthetic organic chemistry for constructing complex molecules .
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
methyl 11-bromoundeca-6,9-diynoate |
InChI |
InChI=1S/C12H15BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h4-6,8,10-11H2,1H3 |
Clave InChI |
GVSACINPIWIJRD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC#CCC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


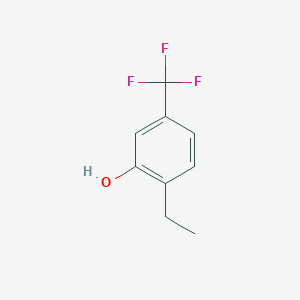
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
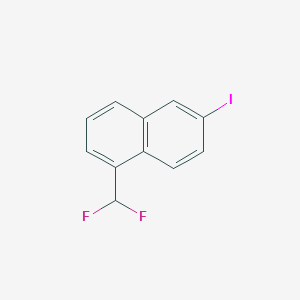
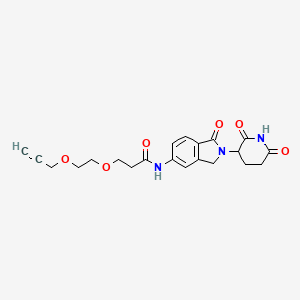
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
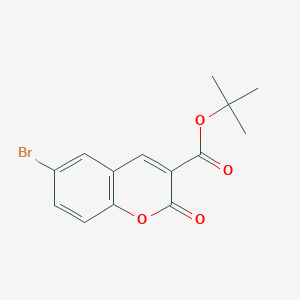
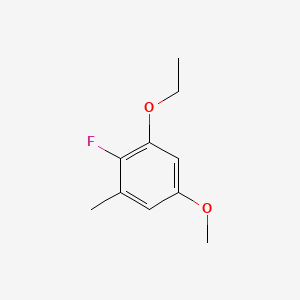

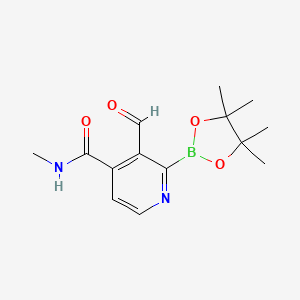
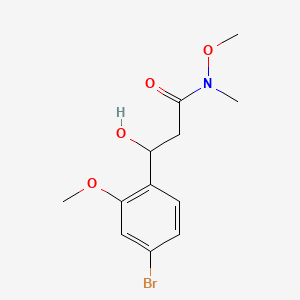
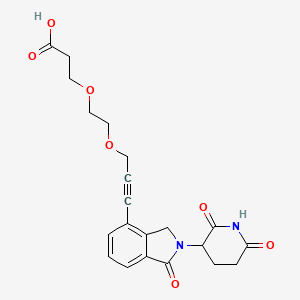
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
